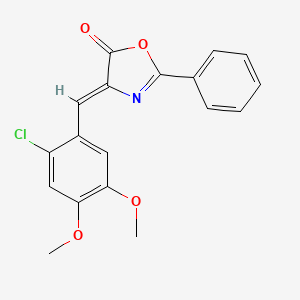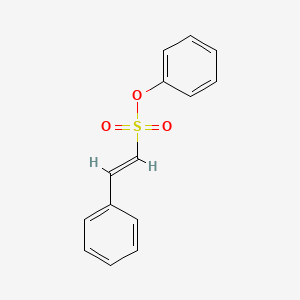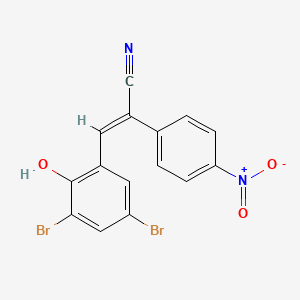
3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile
Overview
Description
3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as DBHANPAN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of acrylonitrile derivatives and has a unique combination of functional groups that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, it has been suggested that the compound exerts its biological activity by inducing apoptosis in cancer cells and disrupting the cell membrane of pathogenic microorganisms.
Biochemical and Physiological Effects:
3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to affect various biochemical and physiological processes in cells. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is its ease of synthesis, which makes it readily available for further investigation. Additionally, the compound exhibits potent biological activities at relatively low concentrations, making it a promising candidate for drug development. However, one of the limitations of 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One potential area of investigation is the development of novel drug formulations using 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile as a lead compound. Additionally, further studies are needed to elucidate the mechanism of action of 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile and to identify its molecular targets. Moreover, investigations on the potential toxicity and safety of 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile are also necessary to evaluate its suitability for clinical use.
Scientific Research Applications
3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to exhibit various biological activities, including antimicrobial, antioxidant, and antitumor properties. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to possess potent antimicrobial activity against various pathogenic bacteria and fungi.
properties
IUPAC Name |
(E)-3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2N2O3/c16-12-6-10(15(20)14(17)7-12)5-11(8-18)9-1-3-13(4-2-9)19(21)22/h1-7,20H/b11-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUVRYBJVOJBOQ-WZUFQYTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=C(C(=CC(=C2)Br)Br)O)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=C(C(=CC(=C2)Br)Br)O)/C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B3749598.png)
![3-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3749607.png)
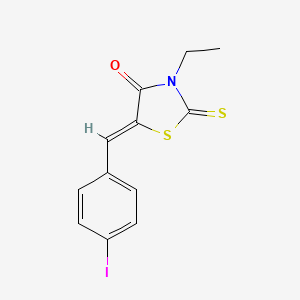


![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3749642.png)
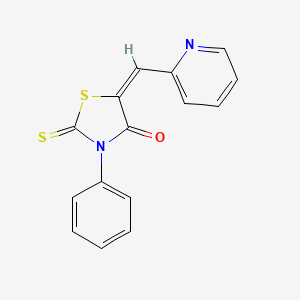
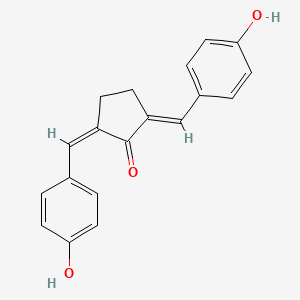
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-5-phenyl-3(2H)-furanone](/img/structure/B3749653.png)
![1,1,1-trifluoro-4-[(2-hydroxyphenyl)amino]-3-buten-2-one](/img/structure/B3749661.png)
